molecular formula C₅¹³CH₁₀O₅ B1147072 3-Deoxyglucosone-13C CAS No. 1246812-08-7

3-Deoxyglucosone-13C

Cat. No.: B1147072
CAS No.: 1246812-08-7
M. Wt: 163.13
Attention: For research use only. Not for human or veterinary use.
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Description

3-Deoxyglucosone-13C: is a labeled isotopic variant of 3-Deoxyglucosone, a reactive dicarbonyl compound. It is a significant intermediate in the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars. This compound is known for its role in the formation of advanced glycation end-products (AGEs), which are implicated in various diseases such as diabetes, atherosclerosis, and Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Deoxyglucosone-13C can be synthesized through the Maillard reaction, where glucose reacts with amino acids under controlled conditions. The isotopic labeling is achieved by using 13C-labeled glucose as the starting material. The reaction typically involves heating the mixture at elevated temperatures to facilitate the formation of this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using isotopically labeled glucose. The process is optimized to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to prevent the formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Deoxyglucosone-13C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Deoxyglucosone-13C is used as a tracer in studying the Maillard reaction and the formation of advanced glycation end-products. It helps in understanding the kinetics and mechanisms of these reactions .

Biology: In biological research, it is used to study the effects of glycation on proteins and nucleic acids. It helps in understanding the role of AGEs in aging and disease processes .

Medicine: this compound is used in medical research to study the pathogenesis of diabetes and its complications. It helps in identifying potential therapeutic targets for preventing AGE formation .

Industry: In the food industry, it is used to study the effects of processing on the formation of AGEs in food products. It helps in developing strategies to minimize AGE formation during food processing .

Mechanism of Action

3-Deoxyglucosone-13C exerts its effects through the formation of advanced glycation end-products. It reacts with amino groups in proteins, lipids, and nucleic acids to form AGEs. These AGEs can alter the structure and function of biomolecules, leading to various pathological conditions. The molecular targets include proteins such as collagen and nucleic acids, and the pathways involved include oxidative stress and inflammation .

Comparison with Similar Compounds

Comparison: 3-Deoxyglucosone-13C is unique due to its specific role in the Maillard reaction and its higher reactivity compared to other dicarbonyl compounds. It forms a wider variety of AGEs and has a more significant impact on protein and nucleic acid modifications .

Properties

CAS No.

1246812-08-7

Molecular Formula

C₅¹³CH₁₀O₅

Molecular Weight

163.13

Synonyms

3-Deoxy-D-erythro-hexulose-13C;  2-Keto-3-Deoxyglucose-13C;  D-3-Deoxyglucosone-13C;  3-Deoxy-D-erythro-hexos-2-ulose-13C;  3DG-13C;  3-Deoxy-D-glucosone-13C; 

Origin of Product

United States

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